![molecular formula C20H14N2O2 B412298 (E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE](/img/structure/B412298.png)
(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is a Schiff base compound derived from the condensation of 2-furylmethylene and 1,5-naphthalenediamine Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-furylmethylene and 1,5-naphthalenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction would regenerate the original amines and aldehydes.
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
作用机制
The mechanism by which N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the Schiff base.
相似化合物的比较
Similar Compounds
- N,N’-Bis(2-furylmethylene)-1,2-ethanediamine
- N,N’-Bis(2-furylmethylene)-1,1’-binaphthyl-2,2’-diamine
- N,N’-Bis(5-methoxysalicylidene)-1,2-ethanediamine
Uniqueness
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C20H14N2O2 |
|---|---|
分子量 |
314.3g/mol |
IUPAC 名称 |
1-(furan-2-yl)-N-[5-(furan-2-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C20H14N2O2/c1-7-17-18(19(9-1)21-13-15-5-3-11-23-15)8-2-10-20(17)22-14-16-6-4-12-24-16/h1-14H |
InChI 键 |
PRXNXMIGZLMOBX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
规范 SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
溶解度 |
46.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-dibenzo[b,d]furan-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B412215.png)
![2'-methyl-5-nitro-2,5'-bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B412217.png)
![2-chloro-5-({4-chloro-3-[(diethylamino)sulfonyl]phenyl}sulfonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B412218.png)
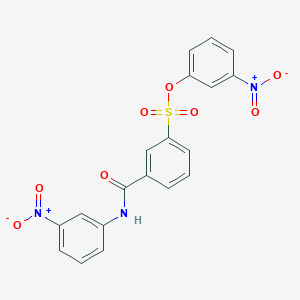
![2-Acetyl-4-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B412222.png)
![3-allyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412225.png)
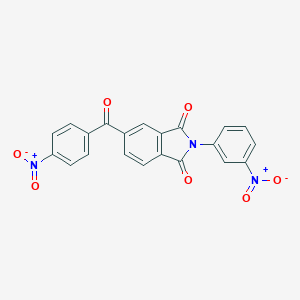
![2-[(2-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B412227.png)
![2,5,6-trimethyl-3-[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412229.png)
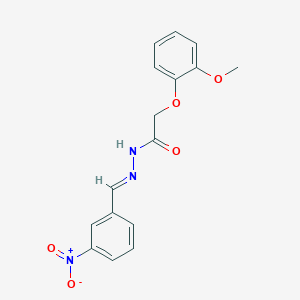
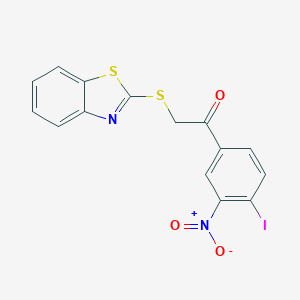
![2-(4-Ethoxy-3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B412235.png)
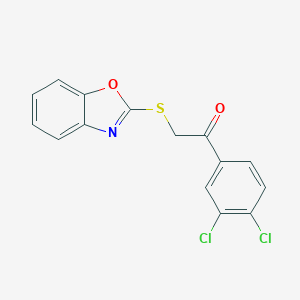
![2-{4-Ethoxy-3-nitrophenyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B412237.png)
